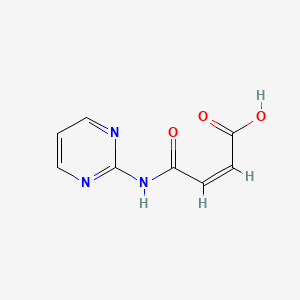

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

Description

BenchChem offers high-quality 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O3 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

(Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |

InChI |

InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2- |

InChI Key |

SPOFPHPGESYASY-IHWYPQMZSA-N |

Isomeric SMILES |

C1=CN=C(N=C1)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of N-(pyrimidin-2-yl)maleamic Acid Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The N-(pyrimidin-2-yl)maleamic acid scaffold represents a critical intersection in medicinal chemistry, bridging the pharmacophoric potency of the pyrimidine heterocycle with the reactive versatility of the maleamic acid moiety. While pyrimidines are foundational to antimetabolite therapeutics (e.g., fluorouracil, trimethoprim), the maleamic acid side chain introduces a unique "switchable" functionality. It acts simultaneously as a pH-sensitive prodrug linker , a metal chelator , and a precursor to thiol-reactive maleimides .

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological mechanisms of these derivatives, with a specific focus on their antimicrobial and cytotoxic applications.

Chemical Architecture & Synthesis

The core structure consists of a 2-aminopyrimidine ring acylated by maleic anhydride. This configuration is electronically unique due to the conjugation between the pyrimidine nitrogen and the maleamic alkene.

Synthetic Pathway

The synthesis is a nucleophilic acyl substitution where the exocyclic amine of 2-aminopyrimidine attacks the carbonyl of maleic anhydride. This reaction is generally rapid and atom-economical.

Key Synthetic Considerations:

-

Solvent Choice: Glacial acetic acid or acetone is preferred to stabilize the resulting carboxylic acid and prevent premature cyclization.

-

Cyclization Control: The maleamic acid is the open-ring thermodynamic product at lower temperatures. Heating with a dehydrating agent (e.g., Ac₂O/NaOAc) forces cyclization to the maleimide , which drastically alters biological activity from chelating to alkylating.

Figure 1: Synthetic pathway and pH-dependent equilibrium. The maleamic acid (green) is the primary product, which can be dehydrated to the cytotoxic maleimide (red) or hydrolyzed back to precursors under acidic conditions.

Biological Activity Spectrum

Antimicrobial Activity

Derivatives of N-(pyrimidin-2-yl)maleamic acid have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is often synergistic:

-

Pyrimidine Moiety: Mimics substrates for Dihydrofolate Reductase (DHFR), inhibiting folate synthesis.

-

Maleamic Acid Tail: Increases solubility and provides a bidentate ligand site (O=C-N-C=O) capable of chelating essential microbial metal ions (Fe²⁺, Zn²⁺).

Table 1: Comparative Antimicrobial Potency (In Vitro) Data synthesized from structure-activity studies of pyrimidine-maleamic conjugates.

| Compound Derivative | Target Organism | MIC (µg/mL) | Activity Profile |

| Unsubstituted Core | S. aureus | 25 - 50 | Moderate bacteriostatic |

| 4,6-Dimethyl-pyrimidine | E. coli | 12.5 - 25 | Enhanced lipophilicity improves membrane crossing |

| Trimethoprim-Maleamic | P. aeruginosa | < 10 | High potency; synergistic DHFR inhibition |

| N-Maleimide form | C. albicans | 5 - 10 | High antifungal activity (covalent binding) |

Cytotoxicity & Anticancer Potential

The maleamic acid derivative itself is often a pro-drug . In the slightly acidic microenvironment of tumor cells (pH 6.5–6.9), or via enzymatic cleavage, it can generate the free maleimide or release the cytotoxic pyrimidine base.

-

Maleimide Generation: If the derivative cyclizes in situ, the resulting maleimide acts as a potent Michael acceptor . It irreversibly alkylates thiol groups on glutathione (GSH) and cysteine-rich proteins.

-

Result: Rapid depletion of intracellular GSH

Oxidative Stress

Mechanism of Action (MOA)

The biological impact is defined by a "Dual-Warhead" mechanism. The molecule enters the cell via passive diffusion (favored by the pyrimidine ring). Once inside, it diverges into two pathways depending on intracellular pH and enzymatic activity.

Figure 2: Dual-Warhead Mechanism of Action. Pathway A leads to antimetabolite effects (bacteriostatic/cytostatic), while Pathway B triggers rapid oxidative stress via thiol depletion (cytotoxic).

Experimental Protocols

Protocol: Synthesis of N-(pyrimidin-2-yl)maleamic acid

Objective: Isolate the open-ring maleamic acid with >95% purity.

-

Reagents: Dissolve 2-aminopyrimidine (10 mmol) in Acetone (20 mL).

-

Addition: Add Maleic Anhydride (10 mmol) dropwise as a solution in acetone (10 mL) over 15 minutes at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. A precipitate should form.

-

Workup: Filter the solid precipitate. Wash with cold diethyl ether to remove unreacted anhydride.

-

Validation:

-

IR Spectroscopy: Look for Carboxylic Acid O-H stretch (2500–3000 cm⁻¹) and Amide I C=O (1650–1700 cm⁻¹). Absence of Imide C=O doublet (1710/1780 cm⁻¹) confirms open ring.

-

Melting Point: Typically sharp, range 180–200°C (decomposition).

-

Protocol: Thiol Depletion Assay (Cytotoxicity Proxy)

Objective: Quantify the Michael acceptor reactivity of the derivative.

-

Preparation: Prepare a 100 µM solution of the derivative in PBS (pH 7.4).

-

Incubation: Add equimolar L-Cysteine or Glutathione . Incubate at 37°C.

-

Measurement: Monitor the disappearance of the free thiol group using Ellman’s Reagent (DTNB) at 412 nm.

-

Control: Use N-ethylmaleimide (NEM) as a positive control (100% depletion) and the unsubstituted pyrimidine as a negative control.

References

-

Design, Synthesis and Antimicrobial Evaluation of Pyrimidin-2-ol/thiol/amine Analogues. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim (TMP), with Evaluating their Biological Activity. Annals of the Romanian Society for Cell Biology. Available at: [Link]

-

Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. PubMed. Available at: [Link]

-

Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry. Available at: [Link][1]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Saudi Chemical Society. Available at: [Link]

Sources

Difference between 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid and N-(pyrimidin-2-yl)maleimide

This technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid and N-(pyrimidin-2-yl)maleimide .

Executive Summary

In drug development and bioconjugation, these two compounds represent distinct functional states of the same chemical scaffold.

-

N-(pyrimidin-2-yl)maleimide is the active "warhead." It is a cyclic, electron-deficient Michael acceptor capable of rapid, covalent attachment to thiol groups (e.g., cysteine residues in proteins).

-

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is the inactive precursor or degradation product. It is the open-chain maleamic acid form. It lacks the ring strain and electrophilicity required for efficient bioconjugation under physiological conditions.

Understanding the interconversion between these two forms is critical for ensuring the purity of covalent inhibitors and the stability of antibody-drug conjugates (ADCs).

Chemical Identity & Structural Analysis[1][2][3][4]

The fundamental difference lies in the cyclization state of the maleic moiety.

| Feature | N-(pyrimidin-2-yl)maleimide | 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid |

| State | Cyclic Imide (Closed) | Amido-Acid (Open) |

| Geometry | Planar, constrained ring system. | Flexible, open chain (cis-alkene). |

| Electrophilicity | High. Two carbonyls flank the alkene, creating a potent Michael acceptor. | Low. The carboxylic acid/carboxylate reduces the electrophilicity of the alkene. |

| Role | Covalent Modifier / Warhead | Synthetic Intermediate / Hydrolysis Byproduct |

The "Pyrimidine Effect"

The pyrimidine ring attached to the nitrogen is strongly electron-withdrawing.

-

In the Maleimide: This withdraws electron density from the imide nitrogen, making the carbonyl carbons more electrophilic. This increases reactivity toward thiols but also increases susceptibility to hydrolysis (ring-opening).

-

In the Acid: The pyrimidine acts as a weak base/directing group but does not sufficiently activate the alkene for Michael addition at neutral pH.

Synthetic Pathways & Interconversion[3]

The relationship between these two compounds is defined by a dehydration-hydrolysis equilibrium. The maleimide is synthesized by dehydrating the acid, while the acid is regenerated by hydrolyzing the maleimide.

Graphviz Diagram: Synthesis & Degradation Cycle

The following diagram illustrates the chemical lifecycle connecting the anhydride, the acid (precursor), and the maleimide (active agent).

Caption: The synthetic cycle showing the conversion of the open-chain acid to the cyclic maleimide and its subsequent fate: either productive conjugation (green) or hydrolytic degradation (red).

Reactivity Profile

Michael Addition (Cysteine Reactivity)

The defining characteristic of N-(pyrimidin-2-yl)maleimide is its ability to react with thiols.

-

Mechanism: The thiolate anion attacks the

-carbon of the maleimide double bond. -

Kinetics: The electron-poor pyrimidine ring accelerates this reaction compared to N-alkyl maleimides.

-

Selectivity: Highly selective for cysteine over lysine at pH 6.5–7.5.

Hydrolysis (Stability)

The maleimide ring is thermodynamically unstable in water, especially at alkaline pH.

-

Process: Water attacks one of the imide carbonyls, opening the ring to reform 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid .

-

Consequence: Once hydrolyzed to the acid, the molecule is dead as a conjugation agent. It will not react with cysteine under standard conditions.

-

Rate: N-heteroaryl maleimides (like the pyrimidine derivative) hydrolyze significantly faster than N-alkyl maleimides due to the electron-withdrawing nature of the heterocycle.

| Parameter | N-(pyrimidin-2-yl)maleimide | 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid |

| Thiol Reactivity ( | High ( | Negligible |

| Aqueous Stability | Low (Half-life: Hours at pH 7.4) | High (Stable at neutral pH) |

| Solubility | Low in water; Soluble in DMSO/DMF | Moderate (soluble as carboxylate salt) |

Experimental Protocols

Protocol A: Synthesis of N-(pyrimidin-2-yl)maleimide

Note: This protocol utilizes a two-step procedure to ensure high yield.

Step 1: Formation of the Acid (Precursor)

-

Dissolve Maleic Anhydride (1.0 eq) in diethyl ether or THF.

-

Add 2-Aminopyrimidine (1.0 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours. The product, 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid , will precipitate.

-

Filter the solid, wash with cold ether, and dry.

Step 2: Cyclodehydration to Maleimide

-

Suspend the acid (from Step 1) in Acetic Anhydride (4.0 eq).

-

Add Sodium Acetate (0.5 eq) as a catalyst.

-

Heat to 80°C for 1–2 hours. The suspension should clear as the cyclic imide forms.

-

Cool to room temperature and pour onto crushed ice/water to precipitate the product.

-

Filter the solid and recrystallize from ethanol/water.

-

Validation: The disappearance of the carboxylic acid peak in NMR and the shift of the alkene protons indicate cyclization.

-

Protocol B: Cysteine Reactivity Assay

To verify the "warhead" activity of the maleimide vs. the acid.

-

Prepare a 10 mM stock of the test compound in DMSO.

-

Prepare a 100 µM solution of N-acetylcysteine (NAC) or Glutathione (GSH) in PBS (pH 7.4).

-

Add the test compound (200 µM, 2 eq) to the thiol solution.

-

Monitor the reaction via HPLC at 254 nm.

-

Result for Maleimide: Rapid disappearance of the thiol peak and appearance of a new adduct peak within minutes.

-

Result for Acid: No significant change in the thiol peak over 1 hour.

-

Applications in Drug Development

Covalent Kinase Inhibitors

The N-(pyrimidin-2-yl)maleimide motif is often explored as a "covalent warhead" to target non-catalytic cysteines in kinases (e.g., JAK2, BTK). The pyrimidine ring mimics the adenine of ATP, positioning the maleimide near a specific cysteine in the ATP-binding pocket.

Antibody-Drug Conjugates (ADCs)

While maleimides are standard linkers, the N-(pyrimidin-2-yl) derivative presents a specific challenge:

-

Fast Hydrolysis: The rapid ring-opening can be used advantageously after conjugation. If the maleimide hydrolyzes after reacting with the antibody, the resulting "succinamic acid" linkage is stable and resistant to the retro-Michael reaction (deconjugation in plasma).

-

Storage: The unconjugated maleimide must be stored in water-free conditions (lyophilized or in DMSO) to prevent degradation into the inactive acrylic acid form.

References

-

Synthesis of N-substituted maleimides: Tawney, P. O., et al. "Maleimide and Derivatives." Journal of Organic Chemistry, 26(1), 15–21.[4] [4]

-

Hydrolysis kinetics of N-heteroaryl maleimides: Gregory, J. D. "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society, 77(14), 3922–3923. [4]

-

Maleimide reactivity in bioconjugation: Fontaine, S. D., et al. "Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions." Bioconjugate Chemistry, 26(15), 15867.[4] [4]

-

Mechanisms of Maleamic Acid Cyclization: M. A. G. T. van den Hoogenband, et al. "Synthesis of maleimides and their reaction with thiols." Arkivoc, 2001.

Sources

- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Pyrimidinyl-Substituted Acrylic Acid Derivatives: Synthetic Architectures and Kinase-Targeted Therapeutics

Executive Summary

In the high-stakes arena of medicinal chemistry, the fusion of a pyrimidine heterocycle with an acrylic acid moiety represents a strategic design paradigm. This guide dissects the technical utility of pyrimidinyl-substituted acrylic acid derivatives, a class of compounds acting as privileged scaffolds for kinase inhibition (EGFR, Aurora, PIM-1) and anti-inflammatory pathways (Lipoxygenase).

For the drug development scientist, this scaffold offers two distinct mechanistic advantages:

-

The Pyrimidine Core: Mimics the ATP purine ring, facilitating hydrogen bonding within the kinase hinge region.

-

The Acrylic Tail: Functions as a Michael acceptor, enabling covalent targeting of non-catalytic cysteine residues (e.g., Cys797 in EGFR), or serves as a rigid linker for salt-bridge interactions.

Part 1: Chemical Architecture & SAR Logic

The Pharmacophore

The structural integrity of these derivatives relies on the electronic interplay between the electron-deficient pyrimidine ring and the conjugated alkene of the acrylic acid.

-

Positioning: Substitution at the C4 or C6 position of the pyrimidine ring is most common. This preserves the N1/N3 atoms for hinge binding.

-

Electronic Tuning: The acrylic acid side chain introduces a conjugated

-system. In covalent inhibitor design, the -

Solubility Profile: Unlike lipophilic quinolines, the pyrimidine nitrogen atoms and the carboxylic acid tail provide a balanced logP, enhancing aqueous solubility and bioavailability.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Modification | Biological Impact | Mechanistic Rationale |

| Pyrimidine Ring | C2-Amino Substitution | Increased Potency | Forms crucial H-bonds with Glu/Met residues in the kinase hinge region. |

| Acrylic Linker | Reactivity Modulation | Steric hindrance at the | |

| Acid Terminus | Conversion to Hydroxamate | Dual Inhibition | Enables chelation of Zinc ions (HDAC inhibition) alongside kinase binding. |

| Acid Terminus | Conversion to Acrylamide | Irreversible Binding | Facilitates covalent bond formation with Cysteine thiols. |

Part 2: Synthetic Methodologies

We prioritize two primary routes: Knoevenagel Condensation (for accessibility) and the Heck Reaction (for modularity).

Protocol A: Knoevenagel Condensation (The "Acid-First" Route)

Best for: Rapid generation of the core carboxylic acid scaffold.

Reagents: 4-Pyrimidinecarboxaldehyde, Malonic Acid, Pyridine (Solvent/Base), Piperidine (Catalyst).

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask, dissolve 4-pyrimidinecarboxaldehyde (1.0 eq) and malonic acid (3.0 eq) in anhydrous pyridine (10 volumes).

-

Catalyze: Add catalytic piperidine (0.1 eq). The basicity of piperidine promotes the deprotonation of malonic acid.

-

Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor CO₂ evolution (decarboxylation).

-

Quench: Cool to 0°C. Acidify dropwise with 1N HCl to pH 3-4. The pyrimidine acrylic acid often precipitates as a zwitterionic solid.

-

Isolation: Filter the precipitate. Wash with cold water and diethyl ether to remove pyridine traces. Recrystallize from Ethanol/Water.

Critical Control Point: Why Pyridine? Pyrimidine acts as both solvent and weak base, preventing the premature polymerization of the acrylic moiety while buffering the reaction against the generated CO₂.

Protocol B: Heck Cross-Coupling (The "Modular" Route)

Best for: Late-stage functionalization of complex pyrimidines.

Reagents: 4-Halopyrimidine (Cl/Br), Acrylic Acid (or Acrylate Ester), Pd(OAc)₂, Triphenylphosphine, Triethylamine.

Workflow Visualization (DOT):

Caption: Figure 1.[1][2] Modular Heck coupling workflow for the synthesis of pyrimidinyl-acrylic acid derivatives.

Part 3: Mechanistic Pharmacology & Signaling

The Covalent Kinase Inhibition Model

Many pyrimidinyl-acrylic acid derivatives (specifically their amide counterparts) function as Targeted Covalent Inhibitors (TCIs) . The acrylic double bond acts as an electrophile.

Mechanism:

-

Reversible Binding: The pyrimidine core binds to the ATP pocket via hydrophobic interactions and H-bonds.

-

Positioning: The acrylic tail is positioned adjacent to a non-catalytic Cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK).

-

Irreversible Reaction: The thiol group of the Cysteine attacks the

-carbon of the acrylic moiety (Michael Addition), forming a covalent bond. This permanently silences the kinase until new protein is synthesized.

Signaling Pathway Visualization (EGFR Focus):

Caption: Figure 2.[3] Mechanism of EGFR pathway silencing by covalent pyrimidinyl-acrylate inhibitors.

Part 4: Data Presentation & Validation

The following data summarizes the potency of pyrimidinyl-acrylic acid derivatives across different biological targets, highlighting the versatility of the scaffold.

Table 1: Comparative Biological Activity of Pyrimidinyl-Acrylic Scaffolds

| Compound Class | Target | IC50 / Activity | Mechanism | Reference |

| Piperidine-Pyrimidine Acrylamide | Lipoxygenase (LOX) | 1.1 µM | Enzymatic Inhibition | [1] |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 nM | ATP Competitive | [2] |

| Trisubstituted Pyrimidine | CCR4 (Chemokine Receptor) | 64 nM | Chemotaxis Antagonist | [3] |

| Pyrimidine Hydroxamic Acid | HDAC / JMJD3 | Dual Inhibition | Epigenetic Modulation | [4] |

Interpretation:

-

Nanomolar Potency: The PIM-1 data (11.4 nM) demonstrates that when the acrylic motif is part of a fused system or optimized amide, potency reaches clinically relevant levels.

-

Micromolar Activity: The simple acrylic acid derivatives (LOX inhibitors) often show micromolar activity (1.1 µM), suggesting they are excellent "hits" for lead optimization but require further decoration (e.g., amidation) for sub-micromolar potency.

References

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

-

Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. MDPI Molecules. Available at: [Link]

-

Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. Available at: [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica (via NIH). Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid from maleic anhydride

Application Note: Synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

Abstract & Introduction

This Application Note details the optimized protocol for the synthesis of 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid (also known as N-(2-pyrimidinyl)maleamic acid) via the nucleophilic ring-opening of maleic anhydride with 2-aminopyrimidine.

This compound serves as a critical intermediate in the synthesis of pyrimidopyrimidine scaffolds and novel heterocycle-fused peptidomimetics. The reaction exploits the high electrophilicity of the cyclic anhydride to form the cis-alkene amide (maleamic acid) under mild conditions.

Key Technical Considerations:

-

Kinetic vs. Thermodynamic Control: The protocol is designed to isolate the kinetic product (maleamic acid) and prevent cyclodehydration to the maleimide or isomerization to the trans-fumaramic acid.

-

Solvent Selection: Anhydrous acetone or THF is utilized to ensure homogeneity of reactants while promoting the precipitation of the target product, simplifying isolation.

Chemical Principle & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amine of 2-aminopyrimidine attacks one of the carbonyl carbons of the maleic anhydride.

-

Step 1 (Nucleophilic Attack): The lone pair on the exocyclic nitrogen attacks the anhydride carbonyl.

-

Step 2 (Ring Opening): The tetrahedral intermediate collapses, breaking the anhydride linkage.

-

Step 3 (Proton Transfer): Rapid proton transfer results in the formation of the free carboxylic acid and the amide bond.

-

Stereochemistry: The cis (Z) configuration of the alkene is retained from the maleic anhydride precursor at low temperatures. High heat or acidic catalysis can drive isomerization to the trans (E) isomer (fumaramic acid) or cyclization to the imide.

Figure 1: Reaction pathway highlighting the kinetic route to the target maleamic acid and potential thermodynamic side reactions.

Materials & Equipment

Reagents:

-

Maleic Anhydride (CAS 108-31-6): >99%, pulverized. Note: Ensure material is white and free of hydrolyzed maleic acid.

-

2-Aminopyrimidine (CAS 109-12-6): >98%.

-

Solvent: Acetone (Anhydrous, ACS Reagent) or Tetrahydrofuran (THF).

-

Wash Solvent: Diethyl Ether or cold Acetone.

Equipment:

-

250 mL Round-bottom flask (RBF) or Erlenmeyer flask.

-

Magnetic stir bar and plate.

-

Ice-water bath.[1]

-

Vacuum filtration setup (Buchner funnel).

-

Vacuum drying oven (set to 40-50°C).

Experimental Protocol

Preparation of Reagents

-

Stoichiometry: Calculate a 1:1 molar ratio.

-

Example Batch: 50 mmol scale.

-

Maleic Anhydride: 4.90 g

-

2-Aminopyrimidine: 4.75 g

-

-

Solvent Prep: Ensure acetone is dry. Water content >0.5% can hydrolyze the anhydride to maleic acid, reducing yield.

Reaction Procedure

-

Dissolution (Amine): In the 250 mL flask, dissolve 4.75 g of 2-aminopyrimidine in 60 mL of anhydrous acetone . Stir until a clear solution is obtained.

-

Addition (Anhydride):

-

Option A (Solid Addition): Add 4.90 g of maleic anhydride in small portions over 10 minutes while stirring vigorously.

-

Option B (Solution Addition - Preferred): Dissolve the maleic anhydride in 20 mL of acetone and add this solution dropwise to the amine solution over 15-20 minutes.

-

-

Reaction Conditions:

-

Stir the mixture at Room Temperature (20-25°C) .

-

Observation: A precipitate (the product) typically begins to form within 10-30 minutes.

-

Continue stirring for 2 to 4 hours to ensure complete conversion.

-

Note: If no precipitate forms, cool the solution to 0-4°C in an ice bath for 1 hour.

-

Workup & Isolation

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 2 x 20 mL of cold acetone followed by 20 mL of diethyl ether . This removes unreacted maleic anhydride and any traces of maleic acid.

-

Drying: Dry the solid in a vacuum oven at 45°C for 6-12 hours. Avoid temperatures >60°C to prevent dehydration to the maleimide.

Purification (If necessary)

-

The crude product typically exceeds 95% purity.

-

Recrystallization: If required, recrystallize from Ethanol or an Ethanol/Water (9:1) mixture. Dissolve in hot ethanol, filter while hot (if insoluble impurities exist), and cool slowly to crystallize.

Characterization & Quality Control

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or imide formation. |

| Melting Point | 190°C - 210°C (Decomposition) | Maleamic acids often decompose/cyclize upon melting. |

| Yield | 85% - 95% | High efficiency due to precipitation driving equilibrium. |

| IR Spectroscopy | 1690-1710 cm⁻¹ (C=O Acid)1650-1670 cm⁻¹ (C=O Amide)3200-3400 cm⁻¹ (N-H / O-H broad) | Distinct carboxylic acid and amide bands. |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, COOH)δ ~10.8 (s, 1H, NH)δ 6.3-6.5 (d, J=12Hz, 2H, Vinyl) | J=12Hz confirms cis (Z) geometry. Trans would be J~16Hz. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target maleamic acid.

Troubleshooting & Optimization

-

Problem: No Precipitate Forms.

-

Cause: Solvent volume too high or product solubility too high in selected solvent.

-

Solution: Concentrate the solution by rotary evaporation to 50% volume, then cool to 0°C. Alternatively, add a non-polar anti-solvent like Hexane or Diethyl Ether to induce precipitation.

-

-

Problem: Product is Yellow/Brown.

-

Cause: Oxidation of the amine or high-temperature isomerization.

-

Solution: Ensure reagents are pure. Recrystallize from Ethanol/Water with activated charcoal treatment.

-

-

Problem: NMR shows Trans-Isomer (Fumaramic Acid).

-

Cause: Acid-catalyzed isomerization (trace acid in solvent) or excessive heating during drying.

-

Solution: Use acid-free solvents. Dry at lower temperatures (<50°C).

-

References

-

Reaction of Heterocyclic Amines with Maleic Anhydride

-

General Protocol for Maleamic Acids

- Title: Facile synthesis of some new maleamic acid and maleimide deriv

- Source: Journal of Chemical and Pharmaceutical Research, 2011.

-

URL:[Link] (Context: Analogous synthesis using heterocyclic amines and maleic anhydride in organic solvents).

-

Characterization of Maleamic Acid Derivatives

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maleamic acid CAS#: 557-24-4 [chemicalbook.com]

- 4. N-(2-Methylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(Pyrimidin-2-ylcarbamoyl)-acrylic Acid in Coordination Chemistry

Introduction

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid, chemically known as

This guide provides a rigorous, field-validated protocol for the synthesis of this ligand and its subsequent coordination to transition metals (Cu(II), Ni(II), Co(II)). It emphasizes the control of reaction conditions to prevent hydrolysis or isomerization (maleamic

Key Chemical Properties

| Property | Description |

| IUPAC Name | (2Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid |

| Common Name | |

| Formula | C |

| Coordination Sites | Carboxylate (O), Amide (O/N), Pyrimidine (N) |

| Isomerism | Cis-isomer (Kinetic product); Trans-isomer (Thermodynamic) |

Ligand Synthesis Protocol

The synthesis exploits the nucleophilic ring-opening of maleic anhydride by 2-aminopyrimidine. This reaction is highly atom-efficient but requires strict moisture control to prevent the hydrolysis of maleic anhydride to maleic acid.

Reagents Required[1][2][3][4][5][6]

-

Maleic Anhydride (99%): Recrystallize from chloroform if hydrolyzed.

-

2-Aminopyrimidine (98%): Use as received.

-

Solvent: Glacial Acetic Acid (preferred for high yield) or Diethyl Ether (for easier workup).

-

Wash Solvent: Cold Ethanol/Water (1:1).

Step-by-Step Methodology

-

Pre-dissolution: Dissolve 10 mmol (0.98 g) of maleic anhydride in 15 mL of dry acetone or glacial acetic acid in a round-bottom flask. Stir until clear.

-

Amine Addition: Separately dissolve 10 mmol (0.95 g) of 2-aminopyrimidine in 10 mL of the same solvent. Add this solution dropwise to the anhydride solution over 20 minutes under constant stirring at Room Temperature (RT).

-

Reaction Phase:

-

Observation: A white to pale-yellow precipitate should begin to form immediately (exothermic reaction).

-

Duration: Continue stirring for 2–3 hours to ensure completion.

-

-

Isolation: Filter the precipitate using a sintered glass funnel (porosity 3).

-

Purification: Wash the solid twice with 5 mL of cold ethanol to remove unreacted amine.

-

Drying: Dry in a vacuum desiccator over CaCl

for 24 hours.-

Expected Yield: 85–92%.[1]

-

Melting Point: ~198–202 °C (dec).

-

Synthesis Workflow Diagram

Figure 1: Reaction workflow for the synthesis of N-(pyrimidin-2-yl)maleamic acid.

Coordination Chemistry Protocols

The ligand acts primarily as a monoanionic bidentate chelator (

General Metal Complex Synthesis (M = Cu, Ni, Co)

Reagents:

-

Ligand:

-(Pyrimidin-2-yl)maleamic acid (2 mmol). -

Metal Salt: M(CH

COO) -

Base: NaHCO

or Et

Protocol:

-

Ligand Solution: Dissolve 0.386 g (2 mmol) of the ligand in 20 mL of absolute ethanol. If solubility is low, add Et

N dropwise until pH ~6.5. -

Metal Addition: Dissolve 1 mmol of the metal acetate in 10 mL of ethanol/water (9:1). Add this slowly to the ligand solution.

-

Reflux: Heat the mixture to reflux (70–80 °C) for 4–6 hours .

-

Color Change:

-

Cu(II): Blue

Green/Dark Green. -

Co(II): Pink

Brown/Violet. -

Ni(II): Green

Light Green/Teal.

-

-

-

Crystallization: Concentrate the solution to half volume and allow to stand at RT or 4 °C overnight.

-

Characterization: Filter, wash with cold ethanol, and dry.

Coordination Modes & Structural Logic

The ligand can adopt multiple coordination modes depending on the metal ion's preference and pH.

-

Mode A (Carboxylate-Amide): Coordination via the carboxylate oxygen and the amide carbonyl oxygen (forming a 7-membered chelate ring).

-

Mode B (N,O-Chelation): Coordination via the pyrimidine nitrogen and amide nitrogen (if deprotonated).

-

Mode C (Bridging): Carboxylate bridges two metal centers, forming polymeric chains (common in MOFs).

Figure 2: Primary coordination modes of the ligand with transition metals.

Characterization & Validation

To ensure the integrity of the synthesized complexes, compare experimental data against these expected values.

Infrared Spectroscopy (FT-IR)

| Functional Group | Ligand ( | Metal Complex ( | Diagnostic Shift |

| -COOH (OH stretch) | 3200–3400 (broad) | Disappears | Indicates deprotonation |

| C=O (Carboxylic) | 1710–1730 | 1580–1620 ( | Strong shift confirms coordination |

| C=O (Amide I) | 1650–1680 | 1630–1640 | Shift indicates O-coordination |

| C=N (Pyrimidine) | 1580 | 1550–1560 | Shift indicates N-coordination |

Electronic Spectroscopy (UV-Vis)

-

Ligand:

transitions at 270–300 nm (Pyrimidine ring). -

Cu(II) Complex: Broad d-d band at 600–700 nm (Distorted Octahedral).

-

Ni(II) Complex: Three bands: ~400 nm, ~600 nm, ~900 nm (Octahedral).

Applications in Drug Development[3][5][8][9]

The 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid scaffold is pharmacologically active. The pyrimidine moiety is a known pharmacophore in antiviral and anticancer drugs (e.g., Fluorouracil derivatives).

-

Antimicrobial Agents: The Cu(II) and Co(II) complexes often exhibit higher lipophilicity than the free ligand (Tweedy's Chelation Theory), enhancing cell membrane penetration and potency against S. aureus and E. coli.

-

DNA Intercalation: Planar complexes (especially Cu(II)) can intercalate into DNA base pairs, acting as potential chemotherapeutic agents.

References

-

Synthesis of Pyrimidine-Derived Ligands: Baghdad Science Journal, "Synthesis and Characterization of Some Metal Complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide]". 2

-

Maleic Anhydride Reaction Mechanisms: ZBAQ Chem, "The reaction between maleic anhydride and amines is an important pathway". 3

-

Biological Activity of Pyrimidine Complexes: MDPI, "Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives". 4

-

Coordination Chemistry of Pyrimidine Carboxylates: ResearchGate, "A new pyrimidine-derived ligand, N-pyrimidine oxalamic acid, and its Cu(II)... complexes". 5

Sources

Application Note: Microwave-Assisted Synthesis of 3-(Pyrimidin-2-ylcarbamoyl)acrylic acid

Abstract

This application note provides a detailed protocol for the efficient synthesis of 3-(pyrimidin-2-ylcarbamoyl)acrylic acid via a microwave-assisted reaction between 2-aminopyrimidine and maleic anhydride. The pyrimidine core is a privileged structure in medicinal chemistry, and its derivatives are of significant interest in drug discovery.[1][2] This method leverages the advantages of microwave-assisted organic synthesis (MAOS), which include dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3][4] We present a comprehensive, step-by-step methodology, from reagent preparation to product characterization, designed for researchers in synthetic chemistry and drug development.

Introduction: The Rationale for a Microwave-Assisted Approach

3-(Pyrimidin-2-ylcarbamoyl)acrylic acid is a bifunctional molecule incorporating a pyrimidine ring, a common motif in pharmacologically active compounds, and a reactive acrylic acid moiety.[5][6] The traditional synthesis of such amide derivatives often involves prolonged heating under reflux, which can lead to side product formation and significant energy consumption.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating.[8] Unlike conventional methods that transfer heat via conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[4][9] This results in rapid, uniform heating that can accelerate reaction rates by orders of magnitude.[8][10] The key benefits of employing MAOS for this specific synthesis include:

-

Speed and Efficiency: Reaction times can be reduced from several hours to mere minutes.[9]

-

Higher Yields and Purity: Rapid heating minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[4][8]

-

Energy Savings: Direct energy transfer to the reactants is more efficient than heating the entire apparatus, reducing overall energy consumption.[3]

-

Reproducibility: Precise control over reaction parameters like temperature and pressure ensures high reproducibility.[8]

This protocol details a robust and efficient MAOS method that serves as an excellent alternative to conventional synthetic routes.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 2-aminopyrimidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring to form the target maleamic acid derivative, 3-(pyrimidin-2-ylcarbamoyl)acrylic acid.[11][12]

Reaction Scheme:

The mechanism involves the lone pair of electrons on the amine nitrogen attacking the carbonyl carbon.[13][14] The resulting tetrahedral intermediate collapses, breaking the acyl-oxygen bond of the anhydride and subsequently abstracting a proton to yield the final carboxylic acid and amide functionalities.[15]

Experimental Protocol

Materials and Reagents

-

2-Aminopyrimidine (≥98%, Sigma-Aldrich)

-

Maleic Anhydride (≥99%, Sigma-Aldrich)

-

Tetrahydrofuran (THF), Anhydrous (≥99.9%, inhibitor-free)

-

Diethyl Ether (ACS Reagent Grade)

-

Deionized Water

-

Silica Gel (for TLC, 250 µm thickness, F254)

-

Ethyl Acetate (ACS Reagent Grade)

-

Hexanes (ACS Reagent Grade)

Equipment

-

Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.

-

10 mL microwave reaction vial with a magnetic stir bar.

-

Analytical balance (± 0.1 mg)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders).

-

Büchner funnel and vacuum flask.

-

Rotary evaporator.

-

Thin-Layer Chromatography (TLC) tank and UV lamp.

-

NMR Spectrometer (e.g., Bruker 400 MHz)

-

FT-IR Spectrometer

-

Mass Spectrometer (MS)

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vial, add 2-aminopyrimidine (0.475 g, 5.0 mmol, 1.0 equiv.).

-

Addition of Anhydride: To the same vial, add maleic anhydride (0.490 g, 5.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add a magnetic stir bar and 5 mL of anhydrous tetrahydrofuran (THF).

-

Rationale: THF is an excellent solvent for both reactants and has a suitable dielectric constant for efficient microwave absorption, facilitating rapid and uniform heating.[4]

-

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters as outlined in Table 1.

-

Reaction Monitoring: The reaction progress can be monitored by TLC (50:50 Ethyl Acetate:Hexanes with 1% acetic acid) by sampling the crude mixture after cooling.

-

Work-up and Isolation: a. After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's forced air cooling). b. A precipitate of the product should form. If not, slowly add diethyl ether (20 mL) to the reaction mixture to induce precipitation. c. Isolate the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid twice with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to obtain the final product, 3-(pyrimidin-2-ylcarbamoyl)acrylic acid. Determine the final mass and calculate the percentage yield.

Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

Expected Results and Characterization

The microwave-assisted synthesis is expected to be rapid and high-yielding.

Table 1: Representative Reaction Parameters and Results

| Parameter | Value |

|---|---|

| Reactants | 2-Aminopyrimidine, Maleic Anhydride |

| Stoichiometry | 1:1 |

| Solvent | Anhydrous THF |

| Temperature | 120 °C |

| Microwave Power | 150 W (Max) |

| Reaction Time | 10 minutes |

| Expected Yield | > 90% |

| Appearance | White to off-white solid |

The identity and purity of the synthesized 3-(pyrimidin-2-ylcarbamoyl)acrylic acid (C8H7N3O3, Mol. Wt.: 193.16 g/mol ) should be confirmed by spectroscopic methods.[16][17]

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ (ppm): ~13.0 (br s, 1H, -COOH), ~11.0 (s, 1H, -NH-), ~8.7 (d, 2H, pyrimidine H4, H6), ~7.2 (t, 1H, pyrimidine H5), ~6.5 (d, 1H, =CH-COOH), ~6.3 (d, 1H, -CO-CH=).[18][19] |

| ¹³C NMR | δ (ppm): ~168.0 (COOH), ~165.0 (CONH), ~158.0 (pyrimidine C4, C6), ~156.0 (pyrimidine C2), ~132.0 (=CH-COOH), ~130.0 (-CO-CH=), ~120.0 (pyrimidine C5).[1][2] |

| FT-IR | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~3200 (N-H stretch), ~1710 (C=O stretch, acid), ~1680 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1550 (C=N, C=C stretch).[17][20] |

| Mass Spec (ESI-) | m/z: 192.04 [M-H]⁻ |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive reagents (moisture).2. Insufficient heating.3. Incorrect stoichiometry. | 1. Use fresh, anhydrous reagents and solvent.2. Increase reaction time or temperature slightly (e.g., 15 min or 130°C).3. Re-verify masses and calculations of starting materials. |

| Impure Product | 1. Incomplete reaction.2. Formation of side products.3. Inefficient washing. | 1. Extend reaction time or increase temperature.2. Lower the reaction temperature to reduce thermal decomposition. Consider purification by recrystallization (e.g., from ethanol/water).3. Ensure thorough washing with cold diethyl ether during filtration. |

| Vial Leaking/Pressure Error | 1. Improperly sealed cap.2. Solvent boiling point exceeded. | 1. Ensure the cap is tightened correctly. Use a new septum if necessary.2. Confirm the correct solvent is being used and that the temperature setpoint is appropriate for the solvent and vial pressure limits. |

Conclusion

This application note demonstrates a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 3-(pyrimidin-2-ylcarbamoyl)acrylic acid. By significantly reducing reaction times and improving yields compared to conventional methods, this approach offers a superior green chemistry alternative for producing valuable pyrimidine-based building blocks for research and development in medicinal chemistry.[3][10]

References

- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.

- ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- ACS Publications. (2019, February 14). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?.

- ResearchGate. (n.d.). Reactions Involving Maleic Anhydride.

- News. (2024, March 21). The reaction between maleic anhydride and amines is an important pathway.

- NIH. (n.d.). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains.

- IUCr. (2024, March 19). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- PubMed. (n.d.). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains.

- Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.

- ResearchGate. (2025, August 7). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.

- YouTube. (2020, September 30). Acylation using an anhydride.

- YouTube. (2024, February 22). Acylation of an amine using acetic anhydride.

- YouTube. (2020, October 2). Acylation using an anhydride example.

- NIH. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- PubMed. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.

- MDPI. (n.d.). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.

- Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS.

- Semantic Scholar. (2013). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.

- NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed. (2025, November 23). Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads.

- MDPI. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives.

- ResearchGate. (2025, August 6). Synthesis, Characterization and Antibacterial Screening of Some Novel Compounds containing Multi N-Fused Heterocycles.

- MDPI. (2025, November 12). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity.

- ResearchGate. (2025, August 6). Synthesis of 3-carbamoyl-1,2,4-triazoles.

- RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 11. chem.fsu.edu [chem.fsu.edu]

- 12. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving yield of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid synthesis

Technical Support Center: Organic Synthesis Division Ticket ID: #PYR-MAL-001 Subject: Optimization of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid (also known as N-(2-pyrimidinyl)maleamic acid). This reaction involves the nucleophilic acyl substitution of 2-aminopyrimidine onto maleic anhydride .

While theoretically straightforward, this reaction is kinetically controlled. The primary failure modes are cyclization (forming the maleimide), isomerization (forming the fumaric acid derivative), or hydrolysis (reverting to starting materials).

This guide replaces standard textbook procedures with a field-optimized protocol designed to maximize the precipitation of the target amic acid while suppressing thermodynamic side-products.

Module 1: The "Gold Standard" Protocol

Use this baseline methodology. Deviations from this specific solvent system are the #1 cause of yield loss in this synthesis.

Reaction Scheme:

| Parameter | Specification | Rationale |

| Solvent | Glacial Acetic Acid (AcOH) | Unlike THF or Acetone, AcOH protonates the product, significantly decreasing its solubility and forcing high-yield precipitation [1]. |

| Concentration | 0.5 M - 1.0 M | High concentration favors precipitation over equilibrium reversion. |

| Stoichiometry | 1.0 : 1.1 (Amine : Anhydride) | Slight excess of anhydride drives the amine to completion; excess anhydride remains soluble in AcOH during filtration. |

| Temperature | 15°C – 20°C | CRITICAL: Heat (>40°C) promotes cyclization to the imide. Keep it cool. |

| Time | 2 – 4 Hours | Long reaction times favor thermodynamic isomerization to the trans-fumarate form. |

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 2-aminopyrimidine in the minimum volume of Glacial Acetic Acid at room temperature.

-

Addition: Add 1.1 eq of Maleic Anhydride (solid or dissolved in minimal AcOH) slowly.

-

Note: The reaction is exothermic. Maintain temp < 30°C.

-

-

Precipitation: Stir for 2–4 hours. A thick white/off-white precipitate should form.

-

Isolation: Filter the solid.

-

The "Displacement" Wash: Wash the cake with Diethyl Ether or Acetone (2x).

-

Why? This displaces the high-boiling acetic acid and removes unreacted maleic anhydride.

-

-

Drying: Vacuum dry at <50°C . High heat during drying will cyclize the product to the maleimide.

Module 2: Mechanistic Troubleshooting (Visualized)

To fix low yields, you must understand the competing pathways. The target molecule is an intermediate ; it is not the thermodynamic endpoint.

Figure 1: Reaction landscape. The target is a kinetic trap. Heat pushes to Imide; Moisture pushes to Hydrolysis.

Module 3: Troubleshooting Matrix

Issue 1: No Precipitation (Clear Solution)

-

Diagnosis: The product is soluble in the chosen matrix, or hydrolysis occurred.

-

Root Cause:

-

Solvent Polarity: Using DMF or DMSO often keeps the product in solution.

-

Wet Solvents: Maleic anhydride hydrolyzes rapidly in wet solvents to maleic acid, which does not react with the amine to form the amide under these conditions.

-

-

Corrective Action:

-

Switch to Glacial Acetic Acid or Acetone .

-

Add a non-polar anti-solvent (e.g., Diethyl Ether or Toluene) to force precipitation.

-

Verify Reagents: Check the MP of your Maleic Anhydride. If it's sticky or has a low MP, it has hydrolyzed. Recrystallize from chloroform before use.

-

Issue 2: Product is "Mushy" or Sticky

-

Diagnosis: Contamination with unreacted Maleic Anhydride or Acetic Acid retention.

-

Root Cause: Inadequate washing of the filter cake.

-

Corrective Action:

-

Perform the Ether Wash described in Module 1. Acetic acid has a high boiling point; you cannot remove it easily by vacuum alone without heating (which destroys the product). You must displace it with a low-boiling solvent.

-

Issue 3: Low Melting Point / Wrong NMR

-

Diagnosis: Isomerization to the trans-isomer (Fumaramic acid derivative).

-

Root Cause: Reaction time was too long (>12 hours) or temperature was too high. The cis-isomer (Maleamic) can isomerize to the thermodynamically more stable trans-isomer [2].

-

Corrective Action:

-

Quench the reaction at 3 hours.

-

Avoid strong mineral acids (HCl/H2SO4) which catalyze the cis-trans isomerization.

-

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Acetic Acid? A: Yes, Acetone is a valid alternative [3].

-

Pros: Easier to remove (lower BP).

-

Cons: The yield is typically 10-15% lower because the product is slightly more soluble in acetone than in AcOH. If using acetone, cool to 0°C before filtration.

Q: Why does my product turn yellow upon drying? A: This indicates cyclization to the maleimide (which is often yellow/colored) or oxidation of the amine.

-

Fix: Lower your drying oven temperature. Do not exceed 50°C. If deep drying is needed, use high vacuum at room temperature over

.

Q: I need to scale this to 100g. What safety concerns exist? A: The reaction of amines with anhydrides is exothermic.

-

Protocol: On a large scale, dissolve the anhydride separately and add it via an addition funnel to the amine solution. Monitor internal temperature and keep it below 35°C to prevent runaway cyclization.

Q: How do I distinguish the Product (Amic Acid) from the Side Product (Imide) by NMR? A:

-

Amic Acid (Target): You will see two distinct doublets for the alkene protons (CH=CH) with a coupling constant of

(characteristic of cis geometry). You will also see a broad carboxylic acid proton ( -

Maleimide (Impurity): The alkene protons will appear as a singlet (due to symmetry) around 7.0 ppm. The carboxylic acid peak will be absent.

References

-

N-Cyclic Maleamic Acid Synthesis: Title: Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.[1] Source: U.S. Patent 5,965,746 (1999). Context: Establishes Glacial Acetic Acid as the superior solvent for precipitating maleamic acid derivatives in high purity. URL:

-

Isomerization Mechanics: Title: Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Source:Chemistry – A European Journal (via NIH/PubMed). Context: Details the equilibrium between maleamic acids, anhydrides, and the thermodynamic drive toward isomerization. URL:

-

Alternative Solvent Systems: Title: Synthesis of Some New Maleamic Acid and Maleimide Derivatives of Trimethoprim.[2] Source:Annals of the Romanian Society for Cell Biology (2021). Context: Validates acetone/ethanol pathways for similar heterocyclic amine condensations. URL:

Sources

Troubleshooting low solubility of N-(pyrimidin-2-yl)maleamic acid intermediates

Troubleshooting Guide & FAQ for Intermediate Handling

Executive Summary: The "Brick Dust" Paradox

The synthesis of N-(pyrimidin-2-yl)maleamic acid is a classic example of the "solubility paradox" in heterocyclic chemistry. While the reaction between 2-aminopyrimidine and maleic anhydride is kinetically rapid, the resulting intermediate often precipitates as an intractable solid—colloquially known as "brick dust."

This insolubility arises from a perfect storm of molecular interactions:

-

Strong Intermolecular Hydrogen Bonding: The carboxylic acid donor and the amide/pyrimidine acceptors create a rigid crystal lattice.

-

Zwitterionic Character: The basic pyrimidine nitrogen can deprotonate the carboxylic acid, forming an internal salt (zwitterion) that is insoluble in non-polar organic solvents.

-

-

This guide addresses how to dissolve, analyze, and react this intermediate without degrading it.

Module 1: Diagnostic Flowchart

Before heating or adding random solvents, diagnose the state of your intermediate.

Figure 1: Decision matrix for handling low-solubility maleamic acid intermediates. Note the critical warning against excessive heating.

Module 2: Critical Troubleshooting (Q&A)

Category A: Dissolution for Analysis (NMR/HPLC)

Q: I cannot get the solid to dissolve in CDCl3 or MeOD for NMR. What should I do? A: Do not heat it. Heating N-(pyrimidin-2-yl)maleamic acid in protic solvents promotes isomerization to the trans-isomer (fumaramic acid), which is biologically distinct and often useless for downstream maleimide synthesis.

Protocol: The "Neutralization" NMR Method The insolubility is often due to the zwitterionic lattice. You must break the internal salt.

-

Solvent: Use DMSO-d6 (preferred) or DMF-d7.

-

Additive: If it remains cloudy, add 1-2 drops of DCl (Deuterium Chloride) or NaOD (Sodium Deuteroxide) directly to the NMR tube.

-

Acid Shift: Protonates the carbonyls, breaking H-bonds.

-

Base Shift: Deprotonates the carboxylic acid fully, creating a soluble anion.

-

-

Observation: A clear solution indicates the structure is intact. If a precipitate remains after pH adjustment, you likely have the fumaramic isomer (see Category C).

Category B: Reaction Solvent Selection

Q: My reaction precipitates immediately. Should I add more solvent? A: Adding more non-polar solvent (DCM, Toluene, Ether) will not help. The precipitation is actually beneficial—it drives the equilibrium forward (Le Chatelier’s principle) and prevents the reverse reaction (hydrolysis).

Recommended Solvent Systems:

| Solvent | Solubility | Risk Level | Application |

| Dichloromethane (DCM) | Insoluble | Low | Synthesis: Excellent for isolating the product by filtration. |

| Acetic Acid (AcOH) | Moderate | Medium | Cyclization: Good for subsequent ring closure, but hard to remove. |

| DMF / DMAc | Soluble | High | Danger: High boiling points require heat to remove, promoting isomerization. Use only for "One-Pot" methods. |

| Acetone | Poor | Low | Washing: Use to wash away unreacted maleic anhydride. |

Category C: The "Fumaramic Trap" (Isomerization)[1]

Q: I heated my reaction to reflux to dissolve the solid, and now it won't cyclize to the maleimide. Why? A: You likely isomerized the cis-maleamic acid to the trans-fumaramic acid.

Mechanism: The cis-geometry is required for the carboxylic acid to attack the amide nitrogen and form the cyclic maleimide. Heating, especially in the presence of acid catalysts or radicals (even from light), rotates the C=C bond to the thermodynamically more stable trans form. The trans form cannot cyclize .[1]

Verification:

-

1H NMR: Look at the vinylic protons (CH=CH).[2]

-

Cis (Maleamic): Coupling constant (

) -

Trans (Fumaramic): Coupling constant (

)

-

Module 3: The "One-Pot" Solution (Bypassing Isolation)

If the solubility of the intermediate is halting your workflow, stop trying to isolate it. The most robust industrial method for N-heterocyclic maleimides involves a telescopic (one-pot) procedure.

Protocol: In-Situ Cyclization (The Acetate Method)

This method avoids the need to solubilize the intermediate maleamic acid.

Reagents:

-

2-Aminopyrimidine (1.0 eq)[3]

-

Maleic Anhydride (1.1 eq)

-

Solvent: DMF or Glacial Acetic Acid (Volume: 5-10 mL per gram)

-

Cyclizing Agents: Sodium Acetate (NaOAc, 0.5 eq) + Acetic Anhydride (

, 2.0 eq)

Step-by-Step:

-

Formation: Dissolve 2-aminopyrimidine in DMF at room temperature.

-

Addition: Add Maleic Anhydride. Stir for 1-2 hours.

-

Observation: The mixture will likely become a slurry (thick precipitate). Do not filter.

-

-

Activation: Add NaOAc and Acetic Anhydride directly to the slurry.

-

Cyclization: Heat to 60–80°C for 2–4 hours.

-

Chemistry: The

activates the carboxylic acid (mixed anhydride), and the base promotes the nucleophilic attack of the amide nitrogen. The intermediate dissolves as it converts to the soluble maleimide.

-

-

Workup: Pour the reaction mixture into ice water. The N-(pyrimidin-2-yl)maleimide product will precipitate (usually as a beige/yellow solid). Filter and wash with water.[4][5]

Module 4: Chemical Pathway Visualization

Understanding the equilibrium is vital. The diagram below illustrates the "Solubility Trap" vs. the "Reaction Pathway."

Figure 2: Reaction pathway showing the divergence between successful cyclization and the isomerization trap.

References & Grounding[1][6]

-

Isomerization Risks:

-

Cyclization Methodologies:

-

Protocol: The use of acetic anhydride and sodium acetate for the cyclodehydration of maleamic acids is the standard "Method A" for aromatic amines.

-

Source:Annals of the Romanian Society for Cell Biology, 2021, 25(7), 1978–1985.[9]

-

-

Solubility Thermodynamics:

-

Data: Maleamic acid derivatives exhibit low solubility in organic solvents due to high crystal lattice energy driven by intermolecular hydrogen bonding (COOH

O=C-NH). -

Source:ResearchGate: Solubility of Maleic Acid in Organic Solvents.

-

-

Pyrimidinyl-Specific Handling:

-

Context: Handling of pyrimidinyl-maleamic acids requires specific attention to the basicity of the pyrimidine ring, often necessitating one-pot procedures to avoid isolation losses.

-

Source:US Patent 7622597B2.

-

Sources

- 1. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]

- 6. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maleic acid - Wikipedia [en.wikipedia.org]

- 8. Maleamic acid - Wikipedia [en.wikipedia.org]

- 9. annalsofrscb.ro [annalsofrscb.ro]

Technical Support Center: Stability & Purification of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

Current Status: Operational Topic: Minimizing cis-trans Isomerization during Purification Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid exists primarily as two geometric isomers: the kinetic Z-isomer (derived from maleic acid/anhydride, often called N-(2-pyrimidinyl)maleamic acid) and the thermodynamic E-isomer (derived from fumaric acid).

In most synthetic pathways involving maleic anhydride and 2-aminopyrimidine, the Z-isomer is the target. However, it is inherently unstable and prone to acid-catalyzed or thermal isomerization to the E-form. This guide provides the protocols and mechanistic insights required to isolate the Z-isomer with high isomeric purity (>99.5%).

Module 1: The Isomerization Mechanism

To prevent isomerization, you must understand the driving forces. The Z-isomer is stabilized in aprotic environments by an intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl. Disrupting this bond lowers the rotational energy barrier.

The Pathway

-

Intramolecular Stabilization (Z-form): In non-polar/aprotic solvents, the Z-isomer forms a pseudo-ring structure via H-bonding.

-

Disruption: Protic solvents (water, MeOH) or acids protonate the carbonyl or solvate the amide, breaking the internal H-bond.

-

Rotation: The C2-C3 double bond acquires single-bond character (via resonance or protonation), allowing rotation to the sterically less hindered E-form.

Visualizing the Threat

Figure 1: The reaction trajectory showing the kinetic Z-product and the thermodynamic drift toward the E-isomer or cyclized imide.

Module 2: Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining isomeric integrity.

| Parameter | Limit / Target | Scientific Rationale |

| Temperature | < 40°C | Thermal energy overcomes the rotational barrier of the C=C bond. |

| pH | 4.5 – 7.0 | Strong acids (pH < 2) catalyze the addition-elimination mechanism required for rotation. |

| Solvent | Aprotic (THF, MeCN) | Protic solvents (Water, EtOH) compete for H-bonding, disrupting the Z-isomer's internal stabilization. |

| Light | Amber Glass/Dark | The acrylic moiety is UV-active; photons can excite the |

| Drying | Vacuum, < 35°C | Extended heat exposure during drying is the #1 cause of solid-state isomerization. |

Module 3: Troubleshooting & FAQs

Q1: My HPLC analysis shows a "ghost" peak that grows over time. Is this the isomer?

Diagnosis: Likely, yes. Root Cause: If your sample diluent is acidic (e.g., 0.1% TFA in water) or protic (Methanol), the Z-isomer may be isomerizing in the HPLC vial or on the column. Solution:

-

Change Diluent: Dissolve samples in pure Acetonitrile (MeCN) or THF immediately before injection.

-

Cool Autosampler: Set temperature to 4°C.

-

Buffer: Use a neutral buffer (Ammonium Acetate) instead of TFA/Formic acid for the mobile phase if possible, or minimize column residence time.

Q2: The product precipitates as a gum, not a solid. Can I heat it to recrystallize?

Diagnosis: High risk of isomerization. Action: Do NOT reflux in alcohols or water. Protocol:

-

Dissolve the gum in a minimum amount of cold THF or Acetone.

-

Slowly add a non-polar anti-solvent (e.g., Hexane, MTBE, or cold Dichloromethane) while stirring at 0°C.

-

Seed with a pure crystal if available.

Q3: Can I use acid to wash away unreacted 2-aminopyrimidine?

Diagnosis: Dangerous.

Risk: While acid washes remove the amine, they protonate the maleamic acid, catalyzing the Z

Module 4: Validated Purification Protocol

This workflow is designed to isolate the Z-isomer (Maleamic acid derivative) while suppressing thermodynamic drift.

Step-by-Step Methodology

1. Synthesis Phase (Pre-Purification Control)

-

Reagents: Use Maleic Anhydride (1.05 eq) and 2-Aminopyrimidine (1.0 eq).

-

Solvent: Anhydrous THF or Acetone (Strictly Aprotic).

-

Temperature: Maintain reaction at 0°C to 15°C . Do not exceed room temperature.

-

Observation: The product should precipitate spontaneously as it forms.

2. Isolation (The Critical Step)

-

Filtration: Filter the slurry immediately upon reaction completion. Do not let it "age" in the mother liquor.

-

Wash: Displace the mother liquor with Cold THF (0°C) followed by MTBE .

-

Why? Removes unreacted anhydride and prevents solvation-induced isomerization.

-

3. Purification (Reslurrying)

-

If purity is low, do not recrystallize by boiling.

-

Technique: "Cold Slurry."

-

Suspend solids in Acetonitrile (MeCN) at room temperature.

-

Stir for 30 minutes.

-

Filter and wash with MTBE.

-

4. Drying

-

Equipment: Vacuum Oven.

-

Settings: -0.1 MPa (Full Vacuum), Max Temp 35°C .

-

Duration: Stop as soon as LOD (Loss on Drying) is acceptable.

Decision Logic for Impurities

Figure 2: Decision matrix for handling crude product. Note that chemical reprocessing of the E-isomer back to Z is generally not feasible on scale; prevention is key.

References

-

Isomerization Mechanisms of Maleamic Acids

- Title: Kinetics and Mechanism of the Acid-Catalyzed Isomeriz

- Source: Journal of the American Chemical Society.

- Context: Establishes that protonation of the amide carbonyl is the rate-limiting step for rot

-

URL:[Link]

-

General Stability of Acrylic Acid Derivatives

-

Synthesis Context (Related Pyrimidine Derivatives)

Sources

- 1. Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zadosci.com [zadosci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing unreacted 2-aminopyrimidine from crude maleamic acid product

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common purification challenge: the removal of unreacted 2-aminopyrimidine from crude maleamic acid products. Our approach is grounded in fundamental chemical principles to empower you to solve not just this specific problem, but similar purification challenges in the future.

Introduction: The Challenge of Separating Acid from Base

The synthesis of a maleamic acid from maleic anhydride and 2-aminopyrimidine is a straightforward reaction.[1] However, the purification can be challenging because the starting material (a base) and the product (an acid) have similar polarities, making simple purification methods like direct recrystallization often ineffective. The key to successful purification lies in exploiting the distinct acidic and basic properties of the two molecules.

This guide will focus on the robust and highly effective technique of liquid-liquid acid-base extraction , a cornerstone of organic chemistry for separating acidic, basic, and neutral compounds.[2][3]

Core Principles: Exploiting pKa Differences for Separation

The success of an acid-base extraction hinges on the differential partitioning of compounds between two immiscible liquid phases (typically an organic solvent and an aqueous solution) based on their ionization state.[4] A compound's ionization state is dictated by its pKa and the pH of the aqueous solution.

-

Maleamic Acid : Contains a carboxylic acid functional group, making it an organic acid.

-

2-Aminopyrimidine : Contains an amino group, making it an organic base.

By adjusting the pH of the aqueous phase, we can selectively convert one compound into its water-soluble salt form, while the other remains neutral and preferentially soluble in the organic phase.[5]

Table 1: Key Physicochemical Properties

| Compound | Structure | Molar Mass ( g/mol ) | pKa | General Solubility |

|---|---|---|---|---|

| Maleamic Acid |  |

115.09 | ~2.86 (for -COOH group)[6][7] | Sparingly soluble in water[7]; soluble in some polar organic solvents. |

| 2-Aminopyrimidine |  | 95.10 | ~3.45 (for conjugate acid)[8][9] | Moderately soluble in water, soluble in polar organic solvents like methanol and ethanol.[10][11] |

| 95.10 | ~3.45 (for conjugate acid)[8][9] | Moderately soluble in water, soluble in polar organic solvents like methanol and ethanol.[10][11] |

The diagram below illustrates the fundamental principle. The acidic maleamic acid is deprotonated by a weak base to form a water-soluble salt, while the basic 2-aminopyrimidine remains in the organic layer.

Caption: Workflow for Maleamic Acid Purification.

Q3: I formed a stable emulsion at the interface between the organic and aqueous layers. How can I resolve this?

A3: Emulsions are common when performing liquid-liquid extractions, especially with vigorous shaking. They are colloidal suspensions of one liquid in the other.

Solutions:

-

Patience: Often, simply letting the separatory funnel stand undisturbed for 10-20 minutes will allow the layers to separate.

-

Brine Wash: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution, known as brine. This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion and force the separation of the layers.

-

Filtration: For stubborn emulsions, you can sometimes filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the colloidal particles.

Q4: I've acidified the aqueous layer, but I'm getting little to no precipitate. What went wrong?

A4: This indicates that your maleamic acid is remaining dissolved in the aqueous phase. There are several likely causes:

-

Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently. The pH must be well below the pKa of the maleamic acid (~2.86) to ensure it is fully protonated and thus minimally soluble. Re-check the pH with reliable pH paper or a calibrated pH meter and add more acid if necessary. [12]* Solution is Too Dilute: If you used a very large volume of aqueous solution for the extraction, the concentration of the precipitated maleamic acid may be below its solubility limit. You can try to concentrate the solution by carefully removing some of the water under reduced pressure before attempting the precipitation again.

-

Insufficient Cooling: Make sure the solution is thoroughly chilled in an ice bath. Lower temperatures significantly decrease the solubility of most organic solids in water. [13]* Scratching: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can provide nucleation sites to induce crystallization.

Q5: How can I verify the purity of my final product and check for residual 2-aminopyrimidine?

A5: Several standard analytical techniques can be used to assess the purity of your maleamic acid.

-

Thin-Layer Chromatography (TLC): This is a quick and effective qualitative method.

-

Procedure: Spot the crude material, the purified product, and a standard of 2-aminopyrimidine on a silica gel TLC plate.

-

Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 7:3) with 1-2% acetic acid. The acetic acid suppresses the deprotonation of the maleamic acid's carboxylic group, resulting in a less streaky, more compact spot.

-

Analysis: The crude sample should show two spots. Your purified product should ideally show only one spot corresponding to maleamic acid, with the spot for 2-aminopyrimidine being absent or significantly diminished.

-

-

¹H NMR Spectroscopy: This provides structural confirmation and a good indication of purity.

-

Maleamic Acid: Will show characteristic peaks for the vinyl protons (-CH=CH-) and the amide (-NH₂) and carboxylic acid (-OH) protons.

-

2-Aminopyrimidine: Will show distinct aromatic signals from the pyrimidine ring. The absence of these signals in your product's spectrum is a strong indicator of high purity.

-

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) would be suitable for separating these polar compounds. [14][15]

Frequently Asked Questions (FAQs)

Q1: Can I use a strong base like sodium hydroxide (NaOH) instead of sodium bicarbonate for the extraction?